molecular formula C20H34O4 B161881 Ebelactone a CAS No. 76808-16-7

Ebelactone a

Cat. No. B161881
CAS RN: 76808-16-7
M. Wt: 338.5 g/mol
InChI Key: WOISDAHQBUYEAF-QIQXJRRPSA-N
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Description

Ebelactone A is a β-lactone enzyme inhibitor that was first isolated from a cultured strain of soil actinomycetes . It has the inhibitory effect on Esterases (IC50 is 0.56 μg/mL), Pancreatic lipase (IC50 is 0.003 μg/mL) and Cutinase on fungal cells .


Synthesis Analysis

A highly stereoselective total synthesis of Ebelactone A, a β‐lactam inhibitor of several therapeutically important enzymes, is described . The synthesis features the use of a Hoppe homoaldol reaction and a Cu (I)-mediated 1,2-metallate rearrangement of a metallated enol carbamate as key fragment linkage reactions .


Chemical Reactions Analysis

Ebelactone A is a potent inactivator of homoserine transacetylase from Haemophilus influenzae .


Physical And Chemical Properties Analysis

Ebelactone A is a colorless powder with a molecular formula of C20H34O4 and a molecular weight of 338.48 . It is soluble in Ethanol .

Scientific Research Applications

Inhibition of Pancreatic Lipase and Fat Absorption

Ebelactone A, along with ebelactone B, are natural products from Streptomyces aburaviensis and potent inhibitors of pancreatic lipase, an enzyme crucial for the absorption of dietary triglycerides. Studies have shown that ebelactone B can inhibit the intestinal absorption of fat in rats, leading to decreased serum levels of triglycerides and cholesterol, indicating potential applications in the prophylaxis or treatment of hyperlipidemia and obesity (Nonaka et al., 1996).

Biosynthesis Pathways

Research into the biosynthetic pathways of ebelactone A and B using 13C NMR spectroscopy has revealed that ebelactone A is derived from acetic acid and propionic acids, providing insights into the molecular assembly and potential for bioengineering of these compounds (Uotani et al., 1982).

Role in Cardiovascular Health

Ebelactone B has been studied for its role in suppressing platelet aggregation in hypertensive rats, suggesting potential benefits in cardiovascular health. This compound inhibits extracellular serine carboxypeptidase cathepsin A-like enzymes, which are involved in blood clotting and hypertension. The findings indicate that ebelactone B could be an effective antiaggregatory agent (Ostrowska et al., 2005).

Chemical Structure and Analysis

The chemical structures of ebelactone A and B have been elucidated through spectral analyses, providing a foundation for further chemical and pharmacological studies (Uotani et al., 1982).

Potential Diuretic and Natriuretic Effects

Ebelactone B has shown potential as a diuretic and natriuretic agent in anesthetized rats, acting by increasing urinary kinin levels. This effect could have implications for the treatment of conditions related to fluid and electrolyte balance (Majima et al., 1994).

Hypertension Prevention

Prolonged administration of ebelactone B has been shown to inhibit the development of hypertension in rats, suggesting a role in the prevention and treatment of hypertension-related disorders (Ito et al., 1999).

Beta-Lactone Biosynthesis

Studies on ebelactone A's biosynthesis have indicated that its beta-lactone ring formation does not depend on a thioesterase, challenging previous assumptions and providing new insights into polyketide biosynthesis (Wyatt et al., 2013).

Future Directions

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies supporting the development of new peptide-drug conjugate modalities .

properties

IUPAC Name

4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOISDAHQBUYEAF-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(C(C)C(=O)C(C)/C=C(\C)/CC(C)C1C(C(=O)O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one

CAS RN

76808-16-7
Record name ebelactone a
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
274
Citations
K Uotani, H NAGANAWA, S KONDO… - The Journal of …, 1982 - jstage.jst.go.jp
… microorganisms, two potent esterase inhibitors named ebelactone A and B, were isolated from … In this paper, we report on structural elucidation of ebelactone A and B. Ebelactone A (1a) …
Number of citations: 62 www.jstage.jst.go.jp
H Umezawa, T AOYAGI, K UOTANI… - The Journal of …, 1980 - jstage.jst.go.jp
… Ebelactone A and B have a similar IR spectrum and the spectrum of A is shown in Fig. 1. … As we will report in the next paper, the structures of ebelactone A and B were determined to be 3…
Number of citations: 128 www.jstage.jst.go.jp
MA Wyatt, Y Ahilan, P Argyropoulos, CN Boddy… - The Journal of …, 2013 - nature.com
… 2 ]propionate afforded ebelactone A that contains 18 O … ebelactone A with N-acetylcysteamine (NAC) gives the β-hydroxyacyl thioester, which cyclizes quantitatively to give ebelactone A …
Number of citations: 23 www.nature.com
SC Archibald, DJ Barden, JFY Bazin… - Organic & …, 2004 - pubs.rsc.org
… Our aim was to synthesise ebelactone A 2, 12 in which all of the stereochemical relationships would be controlled by silicon-based methods, and only the control of absolute …
Number of citations: 50 pubs.rsc.org
I Paterson, AN Hulme - The Journal of Organic Chemistry, 1995 - ACS Publications
The/3-lactone enzyme inhibitors (-)-ebelactone A (1) and (-/-ebelactone B (2) have been … 17 to both (—/-ebelactone A and B. Several novel analogues of ebelactone A and B were also …
Number of citations: 82 pubs.acs.org
AK Mandal - Organic Letters, 2002 - ACS Publications
… The structure of ebelactone A 1 was determined by X-ray crystallography, and that of ebelactone B 2 was based on spectroscopic comparisons with ebelactone A. The …
Number of citations: 41 pubs.acs.org
I Paterson, AN Hulme - Tetrahedron letters, 1990 - Elsevier
… Summary: The 8-lactone (f)-ebelactone A has been prepared in 12 steps from dietbylketone (9% overall yield) using a series of three boron enolate aldol reactions …
Number of citations: 45 www.sciencedirect.com
K Uotani, H NAGANAWA, T AOYAGI… - The Journal of …, 1982 - jstage.jst.go.jp
… By using 13C labeled compounds as precursors it was determined that ebelactone A was derived from one molecule of acetic acid and six propionic acids and ebelactone B from one …
Number of citations: 23 www.jstage.jst.go.jp
Y Ahilan - 2011 - macsphere.mcmaster.ca
… This chapter deals with biosynthetic studies on ebelactone A and the results of the isotopic labelling experiments conducted to probe the mechanism of the lactone ring formation. …
Number of citations: 0 macsphere.mcmaster.ca
LP Wackett - Microbial biotechnology, 2017 - search.proquest.com
… The b-lactone ebelactone A served as a lead compound to find potent inhibitors that inactivated homoserine transacetylase. Inhibition against that enzyme makes for a useful …
Number of citations: 7 search.proquest.com

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